molecular formula C23H25N3O2 B2679318 (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 627057-15-2

(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2679318
CAS No.: 627057-15-2
M. Wt: 375.472
InChI Key: ITJLTWRCIAAQOM-UHFFFAOYSA-N
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Description

(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, an ethoxyphenyl group, and a pyrrolidinyl-substituted phenyl group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzaldehyde, a condensation reaction with malononitrile under basic conditions forms the ethoxyphenyl intermediate.

    Addition of the Pyrrolidinyl Group: The intermediate undergoes a Friedel-Crafts acylation with 3-methyl-4-(pyrrolidin-1-yl)benzoyl chloride to introduce the pyrrolidinyl-substituted phenyl group.

    Final Coupling Reaction: The final step involves a Knoevenagel condensation between the intermediate and the cyano group, facilitated by a base such as piperidine, to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrolidinyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Halogenated derivatives of the original compound.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.

Biology and Medicine:

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry:

    Polymer Science: Utilized in the synthesis of advanced polymers with specific electronic or mechanical properties.

    Agriculture: Potential use as a precursor for agrochemicals.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the aromatic rings facilitate binding to active sites, while the pyrrolidinyl group enhances solubility and bioavailability. The exact pathways depend on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

  • (2Z)-2-cyano-N-(4-methoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide
  • (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(piperidin-1-yl)phenyl]prop-2-enamide

Comparison:

  • Structural Differences: Variations in the substituents on the aromatic rings (e.g., methoxy vs. ethoxy) and the nitrogen-containing heterocycles (e.g., pyrrolidine vs. piperidine).
  • Chemical Properties: Differences in solubility, reactivity, and stability due to the nature of the substituents.
  • Applications: While similar compounds may share some applications, the unique combination of functional groups in (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide can lead to distinct biological activities and material properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-3-28-21-9-7-20(8-10-21)25-23(27)19(16-24)15-18-6-11-22(17(2)14-18)26-12-4-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,25,27)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJLTWRCIAAQOM-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3CCCC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N3CCCC3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide
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(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide
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(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide
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(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

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